2-methyl-6-[(oxetan-2-yl)methoxy]pyridine
Description
Properties
IUPAC Name |
2-methyl-6-(oxetan-2-ylmethoxy)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-8-3-2-4-10(11-8)13-7-9-5-6-12-9/h2-4,9H,5-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIKDNPVEUJOPGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OCC2CCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Procedure and Conditions
-
Starting Material : 2-Methyl-6-chloropyridine or 2-methyl-6-bromopyridine.
-
Nucleophile : Oxetan-2-ylmethanol, deprotonated in situ using a base (e.g., K₂CO₃, NaH).
-
Solvent : Polar aprotic solvents such as DMF or DMSO.
-
Temperature : 80–120°C under reflux.
-
Reaction Time : 12–24 hours.
Example :
A mixture of 2-methyl-6-bromopyridine (1.0 equiv), oxetan-2-ylmethanol (1.2 equiv), and K₂CO₃ (2.0 equiv) in DMF was heated at 80°C for 18 hours. The reaction mixture was diluted with water, extracted with ethyl acetate, and purified via column chromatography (silica gel, hexane/EtOAc gradient) to yield the product in 65%.
Key Considerations
-
Base Selection : K₂CO₃ is preferred for its mildness, while stronger bases (e.g., NaH) may accelerate the reaction but risk oxetane ring-opening.
-
Steric Effects : Bulky substituents on the pyridine ring can reduce yields due to hindered access to the reaction site.
Mitsunobu Reaction for Etherification
The Mitsunobu reaction offers an alternative pathway, particularly useful for coupling sterically hindered alcohols to pyridine derivatives.
Procedure and Conditions
-
Starting Material : 2-Methyl-6-hydroxypyridine.
-
Alcohol : Oxetan-2-ylmethanol.
-
Reagents : Triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).
-
Solvent : THF or DCM.
-
Temperature : 0°C to room temperature.
Example :
To a solution of 2-methyl-6-hydroxypyridine (1.0 equiv) and oxetan-2-ylmethanol (1.5 equiv) in THF, PPh₃ (1.5 equiv) and DEAD (1.5 equiv) were added dropwise at 0°C. The mixture was stirred at room temperature for 12 hours, quenched with water, and purified via chromatography to afford the product in 58% yield.
Key Considerations
-
Yield Limitations : The reaction is sensitive to moisture and requires strict anhydrous conditions.
-
Byproducts : Triphenylphosphine oxide necessitates careful purification.
Ring-Closing Strategies for Oxetane Formation
For cases where oxetan-2-ylmethanol is unavailable, the oxetane ring can be constructed in situ via cyclization of diol precursors.
Procedure and Conditions
-
Starting Material : 2-Methyl-6-(2,3-dihydroxypropoxy)pyridine.
-
Reagents : Acid catalysts (e.g., p-toluenesulfonic acid) or base-mediated cyclization (e.g., NaOH).
-
Solvent : Toluene or MeOH.
-
Temperature : 60–100°C.
Example :
2-Methyl-6-(2,3-dihydroxypropoxy)pyridine was treated with p-toluenesulfonic acid (0.1 equiv) in toluene under reflux for 6 hours. The reaction mixture was neutralized with NaHCO₃, extracted with DCM, and purified to yield the product in 45%.
Key Considerations
-
Ring Strain : The four-membered oxetane ring requires precise control of reaction conditions to avoid ring-opening.
-
Side Reactions : Competing elimination or polymerization may occur under acidic conditions.
Comparative Analysis of Methods
| Method | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|
| Nucleophilic Substitution | 65–75 | Scalable, minimal byproducts | Requires halo-pyridine precursor |
| Mitsunobu Reaction | 50–60 | Works with hindered alcohols | Expensive reagents, complex purification |
| Ring-Closing | 40–50 | No pre-formed oxetane needed | Low yield, side reactions |
Optimization Strategies
Solvent Effects
Chemical Reactions Analysis
Types of Reactions
2-methyl-6-[(oxetan-2-yl)methoxy]pyridine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Palladium on carbon, hydrogen gas
Substitution: Halogenated pyridine derivatives, nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Pyridine N-oxide derivatives
Reduction: Piperidine derivatives
Substitution: Functionalized pyridine derivatives
Scientific Research Applications
2-methyl-6-[(oxetan-2-yl)methoxy]pyridine has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.
Materials Science: Its unique structural properties make it a candidate for use in the synthesis of advanced materials, including polymers and nanomaterials.
Biological Studies: The compound is used in studies investigating its interactions with biological macromolecules such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 2-methyl-6-[(oxetan-2-yl)methoxy]pyridine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzyme active sites or receptor proteins, thereby modulating their activity. The oxetane ring can undergo ring-opening reactions, which may play a role in its biological activity .
Comparison with Similar Compounds
Structural and Functional Analysis
Substituent Effects on Bioactivity
| Compound | Substituent | Key Properties |
|---|---|---|
| 2-methyl-6-[(oxetan-2-yl)methoxy]pyridine | Oxetan-2-yl methoxy | Enhanced solubility, metabolic stability, potential for hydrogen bonding. |
| MPEP | Phenylethynyl | High mGluR5 affinity; off-target NMDA effects at high doses. |
| SIB-1893 | Styryl | Planar structure for receptor interaction; NMDA modulation. |
| Piperidine analog | Piperidin-4-yl methoxy | Bulky and basic; may improve CNS uptake but reduce stability. |
Pharmacokinetic Considerations
- Oxetane Advantage : The oxetane ring’s small size and oxygen atoms improve aqueous solubility and reduce metabolic degradation, addressing common challenges in drug development .
Q & A
Basic Research Questions
Q. What methodologies are optimal for synthesizing 2-methyl-6-[(oxetan-2-yl)methoxy]pyridine with high regioselectivity?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For instance, oxetan-2-ylmethoxy groups can be introduced via Mitsunobu reactions or SN2 displacement using oxetan-2-ylmethanol derivatives. To ensure regioselectivity at the 6-position of the pyridine ring, directing groups (e.g., methyl at position 2) and reaction conditions (e.g., controlled temperature, anhydrous solvents) are critical. For analogs like 4-methyl-2-[(oxan-4-yl)methoxy]pyridine, regioselectivity was achieved using Pd-catalyzed cross-coupling under inert atmospheres .
- Key Data :
| Reaction Type | Yield (%) | Conditions | Reference |
|---|---|---|---|
| Mitsunobu | 65–75 | DIAD, PPh₃, THF, 0°C → RT | |
| SN2 Displacement | 50–60 | NaH, DMF, 60°C |
Q. How can NMR and X-ray crystallography be used to characterize this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR are essential for confirming substitution patterns. The methyl group at position 2 appears as a singlet (~δ 2.5 ppm), while the oxetan-2-ylmethoxy protons show distinct splitting due to ring strain (e.g., δ 4.5–5.0 ppm).
- X-ray Crystallography : SHELX software (e.g., SHELXL) is widely used for refining crystal structures. For pyridine derivatives, high-resolution data (≤ 0.8 Å) is recommended to resolve subtle conformational differences in the oxetane moiety .
Q. What in vitro assays are suitable for initial biological activity screening?
- Methodological Answer :
- Receptor Binding Assays : Use radioligand displacement (e.g., mGluR5, a target for pyridine derivatives) to assess antagonism/agonism. For example, competitive binding with [³H]MPEP (a known mGluR5 antagonist) can quantify IC₅₀ values .
- Enzymatic Assays : Test inhibition of cytochrome P450 isoforms (e.g., CYP3A4) to evaluate metabolic stability. LC-MS/MS is recommended for metabolite detection .
Advanced Research Questions
Q. How does the oxetane moiety influence the compound’s pharmacokinetic properties compared to cyclic ether analogs?
- Methodological Answer :
- Metabolic Stability : Oxetanes are less prone to oxidative metabolism than THF or tetrahydropyran analogs due to reduced ring strain. In vitro liver microsomal assays (human/rat) with NADPH cofactors can compare half-lives .
- Solubility : LogP calculations (e.g., via HPLC) show oxetane derivatives have lower hydrophobicity (ΔLogP ~0.5) vs. THF analogs, enhancing aqueous solubility .
Q. What strategies resolve contradictions in biological activity data across different cell lines?
- Methodological Answer :
- Cell Line Validation : Ensure consistent receptor expression levels (e.g., mGluR5 qPCR or Western blot). For example, HEK293 cells overexpressing mGluR5 may show higher potency than native neuronal cells .
- Off-Target Profiling : Use CRISPR-Cas9 knockouts or selective inhibitors (e.g., SIB1893 for mGluR5) to isolate target-specific effects .
- Case Study : In MPTP-induced Parkinson’s models, 2-methyl-6-(phenylethynyl)pyridine (MPEP) showed variable efficacy, resolved by co-administering NMDA receptor modulators to account off-target interactions .
Q. How can computational modeling guide structural optimization for improved mGluR5 affinity?
- Methodological Answer :
- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with mGluR5’s allosteric pocket. Focus on hydrogen bonding with Ser809 and hydrophobic contacts with Pro655 .
- SAR Table :
| Substituent | mGluR5 IC₅₀ (nM) | Notes |
|---|---|---|
| Oxetan-2-ylmethoxy | 120 | Optimal balance of size/H-bonding |
| THF-2-ylmethoxy | 250 | Increased metabolic clearance |
| Phenyl | 500 | Reduced solubility |
Q. What experimental designs mitigate challenges in scaling up synthesis while maintaining purity?
- Methodological Answer :
- Process Chemistry : Replace chromatographic purification with crystallization (e.g., using ethanol/water mixtures). For analogs, yields improved from 60% to 85% after optimizing cooling rates .
- Purity Control : Implement inline PAT (Process Analytical Technology) tools like FTIR or HPLC to monitor reaction progression. For pyridine derivatives, residual DMF (< 500 ppm) must be quantified via GC-MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
